molecular formula C13H12FN3O2 B12852253 3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid CAS No. 928714-04-9

3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid

Cat. No.: B12852253
CAS No.: 928714-04-9
M. Wt: 261.25 g/mol
InChI Key: DYCOATPQEVTCHJ-UHFFFAOYSA-N
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Description

3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid is a fluorinated aromatic compound featuring a pyrimidine core substituted at position 2 with a 4-fluorophenyl group and at position 5 with a β-amino propanoic acid side chain.

Properties

CAS No.

928714-04-9

Molecular Formula

C13H12FN3O2

Molecular Weight

261.25 g/mol

IUPAC Name

3-amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid

InChI

InChI=1S/C13H12FN3O2/c14-10-3-1-8(2-4-10)13-16-6-9(7-17-13)11(15)5-12(18)19/h1-4,6-7,11H,5,15H2,(H,18,19)

InChI Key

DYCOATPQEVTCHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C(CC(=O)O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the 4-fluorophenyl group and the amino acid side chain. Key steps may include:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.

    Introduction of the 4-Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Amino Acid Side Chain: This can be accomplished through amide bond formation or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related and highlight key differences in substituents, ring systems, and stereochemistry:

Compound Name (CAS) Core Structure Substituents/R-Groups Molecular Formula Molar Mass (g/mol) Key Features
3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid (hypothetical) Pyrimidine 2-(4-fluorophenyl), 5-(β-amino propanoic acid) C₁₄H₁₃FN₃O₂ 298.28* Planar pyrimidine, para-fluorine, ionizable propanoic acid
3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid (138555-54-1) Pyrimidine 2-(2-methylphenyl), 5-(β-amino propanoic acid) C₁₄H₁₅N₃O₂ 281.29 Ortho-methyl group increases hydrophobicity, reduces polarity
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid (773125-91-0) Furan 5-(2-trifluoromethylphenyl), 2-(β-amino propanoic acid) C₁₄H₁₂F₃NO₃ 299.25 Trifluoromethyl enhances electronegativity; furan introduces flexibility
XJZ ligand (3-{2-[3-({2,4-diamino-6-[4-(trifluoromethyl)phenyl]pyrimidin-5-yl}oxy)propoxy]phenyl}propanoic acid) Pyrimidine 2,4-diamino, 6-(4-trifluoromethylphenyl), 5-(oxypropoxy linkage to phenylpropanoic acid) C₂₉H₂₈F₃N₅O₅ 615.55 Diamino groups enhance H-bonding; trifluoromethyl adds bulk
3-(2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-phenylpropanoic acid (11f) Imidazole 4-(4-fluorophenyl), 5-(phenylpropanoic acid) C₁₈H₁₆FN₃O₂ 325.34 Imidazole core with dual nitrogen atoms; phenylpropanoic acid side chain

*Calculated based on analogous structures.

Substituent Effects on Physicochemical Properties

  • Fluorine Position : Para-fluorine (target compound) minimizes steric hindrance compared to ortho- or meta-substituted analogs (e.g., SS-5345 (3-fluoro) ). The para position optimizes electronic effects for target binding.
  • Methyl vs.
  • Trifluoromethyl vs. Fluorine : The trifluoromethyl group (CAS 773125-91-0) increases lipophilicity and metabolic resistance but may introduce steric clashes in binding pockets.

Biological Activity

3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid is a compound of interest in medicinal chemistry, primarily due to its structural features that suggest potential biological activity. This compound includes an amino group, a propanoic acid moiety, and a pyrimidine ring with a fluorophenyl substituent, which may enhance its interaction with biological targets.

  • Molecular Formula : C13H14FN3O2
  • Molecular Weight : Approximately 251.27 g/mol

The unique structure of this compound allows it to participate in various chemical reactions, such as nucleophilic substitutions due to the amino group and esterifications through the carboxylic acid group. The fluorophenyl group may also influence its biological interactions through electronic effects, potentially enhancing affinity for specific receptors or enzymes.

Antitumor Properties

Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study on pyrimidine derivatives showed that certain compounds could inhibit the growth of cancer cell lines by targeting specific metabolic pathways involved in nucleotide biosynthesis. The mechanism identified includes dual inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) and AICA ribonucleotide formyltransferase, which are crucial for purine biosynthesis .

Anti-inflammatory Effects

Additionally, compounds with similar structural motifs have demonstrated anti-inflammatory properties. These effects are often linked to the inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in the production of pro-inflammatory mediators. The presence of the fluorinated aromatic system may enhance selectivity and potency against these targets .

In Vitro Studies

A notable study investigated the cytotoxic effects of various pyrimidine derivatives on HeLa cells, revealing that encapsulated forms of these compounds showed a significant reduction in cell viability compared to their free counterparts. For example, encapsulated derivatives exhibited over 75% cytotoxicity at concentrations as low as 20 µg/mL, indicating enhanced efficacy through improved bioavailability and targeted delivery mechanisms .

In Vivo Studies

In vivo assessments using animal models have further corroborated the antitumor efficacy of pyrimidine derivatives. In experiments involving sarcoma 180 tumors in mice, treatment with encapsulated forms resulted in tumor inhibition rates significantly higher than those observed with traditional chemotherapeutics like 5-fluorouracil (5-FU). The encapsulated compounds demonstrated a tumor weight reduction of approximately 66%, showcasing their potential as effective therapeutic agents .

Comparative Analysis with Related Compounds

Compound Name Molecular Structure Key Biological Activity
This compoundStructureAntitumor, Anti-inflammatory
4-Amino-pyrimidine-bis-substituted compoundStructureAntitumor
Thieno[2,3-d]pyrimidine derivativesVariousInhibition of GARFTase

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